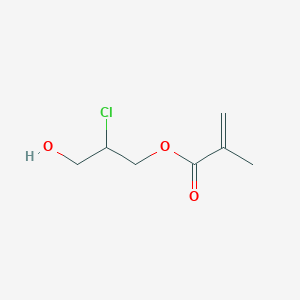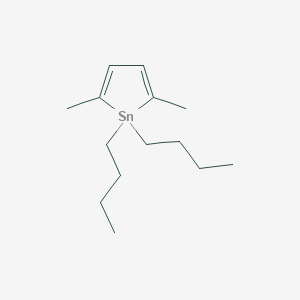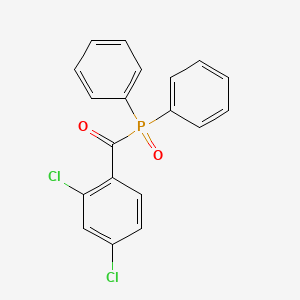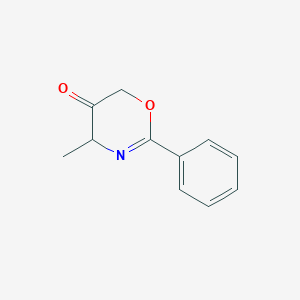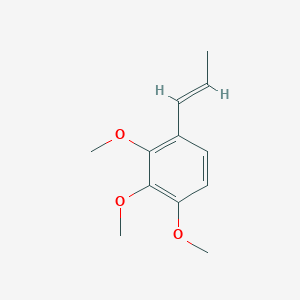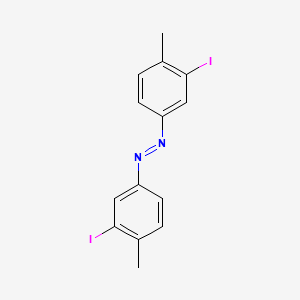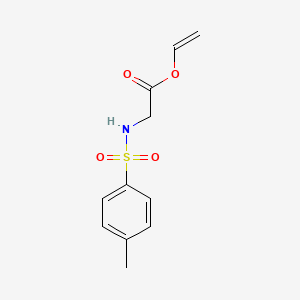
1,1,1,2,2-Pentamethyl-2-propoxydisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentamethyl-2-propoxydisilane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to five methyl groups and one propoxy group
Preparation Methods
The synthesis of 1,1,1,2,2-Pentamethyl-2-propoxydisilane typically involves the reaction of chlorosilanes with appropriate organometallic reagents. One common method includes the reaction of trimethylchlorosilane with propylmagnesium bromide under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1,1,2,2-Pentamethyl-2-propoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.
Substitution: The propoxy group can be substituted with other functional groups using appropriate nucleophiles under controlled conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2-Pentamethyl-2-propoxydisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty polymers and as a surface modifier in materials science.
Mechanism of Action
The mechanism by which 1,1,1,2,2-Pentamethyl-2-propoxydisilane exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating the formation of new chemical structures. The pathways involved include the formation of siloxane bonds and the modification of surfaces to alter their chemical properties.
Comparison with Similar Compounds
1,1,1,2,2-Pentamethyl-2-propoxydisilane can be compared with other similar compounds such as:
1,1,2,2,2-Pentamethyl-1-phenyldisilane: This compound has a phenyl group instead of a propoxy group, leading to different chemical properties and applications.
Pentamethyldisilane: Lacking the propoxy group, this compound has different reactivity and uses in synthesis.
Properties
CAS No. |
78669-49-5 |
|---|---|
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
dimethyl-propoxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-7-8-9-11(5,6)10(2,3)4/h7-8H2,1-6H3 |
InChI Key |
USWRPJIFBYOHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


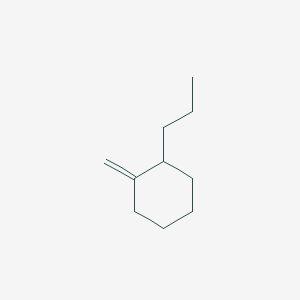
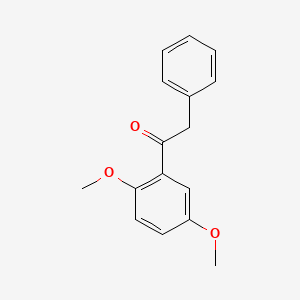
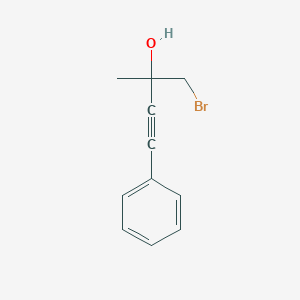
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
